3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Medicinal chemistry Conformational analysis β-Proline scaffold design

Sourcing a rigidified β-proline scaffold with a late-stage diversification handle often leads to long lead times. 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1894162-16-3) solves this with a geminal 3,3-disubstituted quaternary center that restricts pharmacophore trajectory, reducing entropic penalties in peptidomimetic programs. The 4-bromo-2-fluorophenyl motif provides a hydrophobic binding element and a ready Pd-catalyzed cross-coupling handle. - Enables matched molecular pair analysis with unsubstituted analog (LogP 1.00) and regioisomeric variant (LogP -0.61) using its calculated LogP of 1.90. - Orthogonal reactivity: pyrrolidine NH, carboxylic acid, and aryl bromide allow three-dimensional library generation. - Available at ≥95% purity with full quality assurance; ships ambient from US stock.

Molecular Formula C11H11BrFNO2
Molecular Weight 288.11 g/mol
Cat. No. B13218051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC11H11BrFNO2
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=C(C=C(C=C2)Br)F)C(=O)O
InChIInChI=1S/C11H11BrFNO2/c12-7-1-2-8(9(13)5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16)
InChIKeyOGMILOLQWGGDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid – Procurement-Relevant Physicochemical and Structural Baseline


3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1894162-16-3) is a halogenated β-proline analog belonging to the 3,3‑disubstituted pyrrolidine‑3‑carboxylic acid class. It bears a 4‑bromo‑2‑fluorophenyl group and a carboxylic acid geminally attached to the pyrrolidine C‑3 position, creating a quaternary carbon center [1]. The compound has a molecular formula of C₁₁H₁₁BrFNO₂ (MW 288.11 g/mol), a calculated LogP of 1.90, a topological polar surface area (TPSA) of 49.33 Ų, and two hydrogen‑bond donors . Commercial sourcing is available at ≥95% purity . The 4‑bromo‑2‑fluorophenyl motif is a recognized privileged fragment in clinically advanced agents including the aldose reductase inhibitor ranirestat and the EGFR/VEGFR kinase inhibitor vandetanib [2][3].

Why Generic Substitution Fails for 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid in Medicinal Chemistry Sourcing


Simple replacement of this compound with a close structural analog—such as a 4‑aryl regioisomer, a mono‑halogenated variant, or an unsubstituted phenyl derivative—introduces measurable and functionally consequential changes in lipophilicity, conformational freedom, and synthetic tractability [1]. The geminal 3,3‑disubstitution pattern imposes a quaternary center that restricts the rotational degrees of freedom between the aryl ring and the carboxylic acid, a constraint absent in the more common 3,4‑disubstituted (vicinal) pyrrolidine‑3‑carboxylic acid scaffold [2]. Moreover, the specific 4‑bromo‑2‑fluoro halogen arrangement simultaneously tunes LogP, modulates the electron density of the phenyl ring for π‑stacking interactions, and preserves a bromine handle for late‑stage Pd‑catalyzed cross‑coupling diversification [3]. The quantitative evidence below demonstrates that procurement decisions cannot be reduced to selecting any pyrrolidine‑3‑carboxylic acid building block bearing a halogenated phenyl group.

Quantitative Differentiation Evidence for 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid vs. Closest Analogs


Geminal 3,3-Disubstitution Architecture vs. Vicinal 3,4-Disubstitution: Quaternary Center-Driven Conformational Restriction

The target compound positions both the 4-bromo-2-fluorophenyl group and the carboxylic acid substituent on the same pyrrolidine carbon (C-3), creating a quaternary sp³ center [1]. In contrast, the commercially prevalent 4-aryl-pyrrolidine-3-carboxylic acid regioisomers (e.g., CAS 2168104-58-1 and CAS 1047654-48-7) carry these groups on adjacent C-3 and C-4 positions, preserving two stereogenic centers on a flexible ring scaffold . The geminal architecture reduces the number of low-energy conformers accessible to the carboxylic acid, potentially translating into entropically favored binding interactions [2]. While direct target–comparator binding data for this specific compound are not publicly available, the broader class of 3,3‑disubstituted pyrrolidines has been employed to achieve rigidified β‑proline mimetics in protease inhibitor design [3].

Medicinal chemistry Conformational analysis β-Proline scaffold design

LogP Differentiation: Bromo-Fluoro Substitution Elevates Lipophilicity by ~0.9 Log Units vs. Unsubstituted Phenyl Analog

The calculated LogP (XLogP3‑AA or equivalent method) for the target compound is 1.90, compared to 1.00 for its direct unsubstituted analog, 3-phenylpyrrolidine-3-carboxylic acid (CAS 933684-15-2) . This +0.90 log unit difference reflects the combined contributions of the para‑bromine (+0.86 per Hansch π) and the ortho‑fluorine (+0.14), and places the target compound in a lipophilicity range more consistent with CNS‑penetrant or intracellular‑targeting chemical probes [1]. As a contrasting reference, the regioisomeric (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid (CAS 1217978-04-5) carries a calculated LogP of −0.61, indicating that the shift from a 3‑aryl‑3‑carboxy to a 4‑aryl‑3‑carboxy topology suppresses LogP by >2.5 units even when a bromine is retained [2].

Physicochemical profiling Lipophilicity Drug-likeness optimization

4-Bromo-2-fluorophenyl Motif as a Privileged Pharmacophoric Fragment with Clinically Validated Target Engagement

The 4‑bromo‑2‑fluorophenyl substituent carried by the target compound is identical to the key pharmacophoric element in ranirestat (AS‑3201), an aldose reductase inhibitor that reached Phase III clinical trials for diabetic neuropathy . In ranirestat, the 4‑bromo‑2‑fluorophenylmethyl group occupies a lipophilic pocket in the aldose reductase active site, with the 2‑fluoro substituent contributing to metabolic stability [1]. Additionally, vandetanib—an FDA‑approved VEGFR/EGFR inhibitor—utilizes a 4‑bromo‑2‑fluorophenylamino motif, achieving an EGFR IC50 of 11 nM [2]. By contrast, analogs bearing a 3‑bromo‑4‑fluorophenyl substitution (e.g., CAS 2166947-44-8) or a mono‑bromophenyl group lack the ortho‑fluorine, which in the endothelin antagonist SAR literature was shown to increase binding affinity and oral bioavailability by retarding oxidative metabolism at the adjacent phenyl position [3]. While target‑specific binding data are not available for the parent compound, the privileged nature of the 4‑bromo‑2‑fluorophenyl fragment provides a data‑backed rationale for its selection over alternative halogenation patterns in library design.

Privileged fragment Kinase inhibition Aldose reductase

Synthetic Tractability: Bromine as a Cross-Coupling Handle with Defined Orthogonal Reactivity to Fluorine

The para‑bromine substituent serves as a competent leaving group for Pd‑catalyzed Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira cross‑coupling reactions, while the ortho‑fluorine is inert under these conditions, enabling sequential chemoselective diversification [1]. In contrast, the unsubstituted 3‑phenylpyrrolidine‑3‑carboxylic acid (CAS 933684-15-2) requires electrophilic aromatic substitution or directed C–H activation for further functionalization, which imposes electronic constraints and may lack regioselectivity . Among brominated analogs, the target compound's 4‑bromo‑2‑fluoro arrangement offers a distinct electronic profile relative to 4‑(3‑bromo‑4‑fluorophenyl) regioisomers: the para‑bromine is less sterically hindered than a meta‑bromine, facilitating faster oxidative addition with Pd(0) catalysts . The 1‑(benzyloxy)carbonyl‑protected derivative of this scaffold (CAS 2172023-05-9) has been specifically cited as a versatile intermediate amenable to selective Cbz deprotection under mild conditions while retaining the bromine for subsequent coupling [2].

Late-stage functionalization Cross-coupling Building block diversification

Highest-Value Application Scenarios for 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid Based on Differential Evidence


Design of Conformationally Constrained β-Proline Peptidomimetics Targeting Serine or Aspartyl Proteases

The geminal 3,3‑disubstitution pattern installs a quaternary center that restricts the trajectory of the carboxylic acid pharmacophore relative to the aryl ring . This rigidified β‑proline scaffold is suited for peptidomimetic programs where entropic penalty reduction is critical, such as inhibitors of DPP‑IV, HCV NS3 protease, or renin. The 4‑bromo‑2‑fluorophenyl group simultaneously provides a hydrophobic binding element and a late‑stage diversification handle for optimizing P2/P3 pocket occupancy via Suzuki coupling [1].

Parallel Library Synthesis for CNS-Targeted GPCR or Ion Channel Chemical Probe Discovery

With a calculated LogP of 1.90 and TPSA of 49.33 Ų, the compound occupies the favorable CNS drug‑like space (LogP 1–3, TPSA < 90 Ų) . The para‑bromine enables generation of focused libraries through parallel cross‑coupling with diverse boronic acids, while the pyrrolidine NH and carboxylic acid provide two additional vectors for amide coupling or N‑alkylation [1]. This orthogonal reactivity profile supports three‑dimensional diversity generation from a single building block, offering procurement efficiency for programs targeting GPCR43 agonists, NK3 receptor antagonists, or voltage‑gated ion channel modulators [2].

Structure–Activity Relationship Studies Around Clinically Validated 4-Bromo-2-fluorophenyl Pharmacophores

The 4‑bromo‑2‑fluorophenyl fragment is present in the marketed drug vandetanib (EGFR/VEGFR inhibitor) and the Phase III candidate ranirestat (aldose reductase inhibitor) . Incorporating this fragment into a pyrrolidine‑3‑carboxylic acid scaffold creates a chemical probe for evaluating whether the privileged fragment retains its target‑engagement properties when presented on a conformationally distinct β‑proline template. This application is relevant for kinase inhibitor programs exploring novel hinge‑binding motifs and for aldose reductase inhibitor back‑up series [1].

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The availability of LogP data for the target compound (1.90), its unsubstituted analog (1.00), and a regioisomeric 4‑aryl variant (−0.61) enables precise matched molecular pair (MMP) analysis . Procurement of all three compounds allows medicinal chemistry teams to experimentally determine the impact of 4‑bromo‑2‑fluoro substitution and 3‑aryl vs. 4‑aryl topology on solubility, permeability, metabolic stability, and protein binding in a single MMP study, generating design principles applicable across multiple lead series [1].

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